(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine
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Overview
Description
(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine: is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a chiral center at the first carbon atom, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluorobenzaldehyde.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-chloro-3-fluorobenzaldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thereby eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines with different functional groups.
Scientific Research Applications
(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for the synthesis of drugs with central nervous system activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as:
Receptors: Binding to and modulating the activity of receptors in the central nervous system, potentially influencing neurotransmitter release and signal transduction pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chlorophenyl)ethylamine: Lacks the fluoro substituent, which may result in different chemical and biological properties.
(1R)-1-(3-Fluorophenyl)ethylamine: The position of the fluoro substituent is different, potentially affecting its reactivity and interactions.
(1R)-1-(2-Chloro-4-fluorophenyl)ethylamine: The additional fluoro substituent may enhance its chemical stability and biological activity.
Uniqueness
The unique combination of chloro and fluoro substituents in (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1R)-1-(2-chloro-3-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNVGMYCAUROPJ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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